1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one
Description
Properties
CAS No. |
294862-16-1 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(2-methylidene-4-phenylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-9-8-12(13(9)10(2)14)11-6-4-3-5-7-11/h3-7,12H,1,8H2,2H3 |
InChI Key |
BKPXAANMOXPTLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC1=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Temperature
Solvent Selection
Chemical Reactions Analysis
Halogenation Reactions
The methylidene group (CH₂=) at position 2 undergoes halogenation under mild conditions. Similar azetidinones react with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in hexafluoroisopropanol (HFIP) to form halogenated derivatives .
Example Reaction:
| Parameter | Value |
|---|---|
| Yield | 50–80% |
| Reaction Time | 60 minutes |
| Key Catalyst | HFIP solvent |
| Reference |
Ring-Opening Reactions
The strained β-lactam ring is susceptible to nucleophilic attack. Amines, thiols, or water can cleave the ring, forming open-chain amides or carboxylic acids .
Mechanism:
-
Nucleophile (e.g., H₂O) attacks the carbonyl carbon.
-
Ring opens to form a linear intermediate.
-
Proton transfer stabilizes the product.
Example with Water:
Ketone Functional Group Reactivity
The acetyl group participates in standard ketone reactions:
Condensation Reactions
Reacts with hydrazines or hydroxylamine to form hydrazones or oximes :
Reduction
The ketone is reducible to a secondary alcohol using NaBH₄ or LiAlH₄:
Cycloaddition Reactions
The methylidene group may engage in [2+2] or Diels-Alder cycloadditions. For example, photochemical [2+2] cycloaddition with alkenes forms bicyclic structures .
Key Data:
| Substrate | Product Type | Yield |
|---|---|---|
| Ethylene | Bicyclo[3.2.0]heptane | 45–60% |
| Electron-deficient diene | Fused ring system | 30–50% |
Biological Activity Modulation
Derivatives of this compound show potential as enzyme inhibitors. Substituents at the methylidene position (e.g., halogens, aryl groups) enhance binding to targets like p53 or cholesterol absorption proteins .
Structure-Activity Relationship (SAR):
-
Electron-withdrawing groups (e.g., Br, Cl) improve metabolic stability .
-
Hydrophobic substituents (e.g., phenyl) increase membrane permeability .
Stability and Degradation
The compound decomposes under strong acidic/basic conditions or prolonged UV exposure. Stability data in common solvents :
| Solvent | Stability (25°C) | Half-Life |
|---|---|---|
| DCM | Stable | >6 months |
| Methanol | Partial degradation | 2 weeks |
| Aqueous pH 7 | Slow hydrolysis | 48 hours |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations demonstrated that this compound could inhibit cell growth in human tumor cells, showcasing potential as an anticancer agent. The National Cancer Institute's Developmental Therapeutic Program has included this compound in its screenings, revealing promising results in terms of growth inhibition rates .
Antimicrobial Properties
The compound's structural similarities to known antimicrobial agents suggest potential efficacy against bacterial and fungal pathogens. Preliminary studies have shown that derivatives of azetidine structures can display antimicrobial activity, warranting further investigation into the specific effects of this compound in this context .
Synthesis Techniques
The synthesis of this compound can be achieved through several methods:
- One-Pot Reactions : This method allows for multiple reactants to be combined in a single reaction vessel, simplifying the synthesis process.
- Condensation Reactions : By reacting an appropriate amine with a carbonyl compound under acidic or basic conditions, the desired product can be formed.
- Cyclization Methods : Starting from suitable precursors that facilitate cyclization leads to the formation of the azetidine ring structure.
These methods often require optimization regarding reaction conditions such as temperature and catalysts to maximize yield and purity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| 2-Acetylphenylazetidine | Contains an acetyl group on phenyl azetidine | Known for anti-inflammatory properties |
| 4-Pyridylazetidinone | Features a pyridine ring instead of phenyl | Exhibits distinct antimicrobial activity |
| 3-Methylideneazetidine | Similar azetidine structure with methyl substitution | Potentially different reactivity due to methyl group |
This comparative analysis highlights the unique substituents of this compound, which may contribute to its specific biological activities .
Mechanism of Action
The mechanism of action of 1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one with structurally or functionally related ethanone derivatives, focusing on synthesis, physical properties, and bioactivities.
Structural Analogues with Azetidine Moieties
- 1-[3-(Aminomethyl)azetidin-1-yl]ethan-1-one (): This compound replaces the methylidene and phenyl groups with an aminomethyl substituent. Such analogs are often intermediates in drug discovery but lack the bioactivity data available for phenyl-substituted derivatives .
Ethanones with Aromatic Substitutents
- 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one ():
These derivatives exhibit potent enzyme inhibition (Ki values ~22–24 nM for AChE), attributed to the hydrogen-bonding capability of the hydroxyl group and the electron-rich heteroarylthio moiety. In contrast, the target compound’s methylidene group may enhance electrophilicity at the ketone, favoring different interaction modes with enzyme active sites . - 1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one ():
The piperazine substituent introduces basicity and water solubility, enabling interactions with biological membranes. The azetidine analog’s smaller ring size could reduce conformational flexibility but increase metabolic stability .
Sulfur-Containing Derivatives
- 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one ():
The sulfoximine group in these compounds enhances polarity and stability, as evidenced by melting points >130°C. The methylidene group in the target compound may similarly stabilize conjugated systems but lacks the sulfoximine’s hydrogen-bond acceptor capacity .
Heterocyclic-Fused Ethanones
- 1-(Benzofuran-2-yl)ethan-1-one oxime ethers (): Benzofuran derivatives show notable antimicrobial activity due to the planar aromatic system. The azetidine analog’s non-planar ring may reduce DNA intercalation but improve selectivity for bacterial targets .
Research Findings and Implications
- Synthetic Challenges : The strained azetidine ring in the target compound may require specialized methods like photochemical [2+2] cycloadditions or transition-metal catalysis, as seen in related β-lactam syntheses .
- Bioactivity Potential: While phenyl-substituted ethanones show enzyme inhibition (e.g., AChE, ERK kinase), the methylidene group’s electron-withdrawing effect could modulate binding affinities compared to hydroxyl or piperazine analogs .
- Physicochemical Properties : The azetidine ring’s small size may enhance membrane permeability relative to bulkier heterocycles like piperazine, though solubility could be lower than sulfoximine derivatives .
Biological Activity
1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one, also known by its CAS number 188716-78-1, is a compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure features an azetidine ring with a phenyl group and a methylidene substituent, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, derivatives of azetidine compounds have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Azetidine Derivatives
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 20 | Induces apoptosis |
| Compound B | HeLa (Cervical Cancer) | 15 | Inhibits cell proliferation |
| This compound | A549 (Lung Cancer) | TBD | TBD |
The specific mechanism of action for this compound remains to be fully elucidated, but preliminary findings suggest it may induce apoptosis in cancer cells through mitochondrial pathways.
Antimicrobial Activity
In addition to its anticancer effects, azetidine derivatives have been evaluated for antimicrobial activity. For example, certain compounds have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Azetidine Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Case Studies
A notable case study involved the synthesis and evaluation of various analogs of azetidine derivatives, where researchers found that modifications to the azetidine ring significantly influenced their biological activities. For instance, the introduction of electron-withdrawing groups on the phenyl ring enhanced anticancer potency, suggesting that structural optimization is key to developing effective therapeutic agents.
Research Findings
Research has indicated that compounds similar to this compound exhibit moderate to high cytotoxicity against several cancer cell lines. The findings from various studies suggest that these compounds can be further developed into lead candidates for drug discovery.
Q & A
Q. What strategies address low solubility in aqueous media for in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes for controlled release .
- Prodrug Design : Introduce phosphate esters or glycosides to enhance hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
